molecular formula C9H7N3O B14645314 3-Ethenyl-1,2,3-benzotriazin-4(3H)-one CAS No. 55502-36-8

3-Ethenyl-1,2,3-benzotriazin-4(3H)-one

Katalognummer: B14645314
CAS-Nummer: 55502-36-8
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: KPRCSCCMPPWIAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethenyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that contains a benzotriazine ring with an ethenyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethenyl-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially leading to the formation of quinone-like structures.

    Reduction: Reduction reactions might convert the triazine ring to a more reduced form, altering its electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules, it can be used in the synthesis of novel materials and catalysts.

    Biology: Its unique structure might allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action for 3-Ethenyl-1,2,3-benzotriazin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or other biochemical mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other benzotriazine derivatives, such as:

  • 1,2,3-Benzotriazin-4(3H)-one
  • 3-Methyl-1,2,3-benzotriazin-4(3H)-one
  • 3-Phenyl-1,2,3-benzotriazin-4(3H)-one

Uniqueness

3-Ethenyl-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the ethenyl group, which can impart different electronic and steric properties compared to other benzotriazine derivatives

Eigenschaften

CAS-Nummer

55502-36-8

Molekularformel

C9H7N3O

Molekulargewicht

173.17 g/mol

IUPAC-Name

3-ethenyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C9H7N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h2-6H,1H2

InChI-Schlüssel

KPRCSCCMPPWIAI-UHFFFAOYSA-N

Kanonische SMILES

C=CN1C(=O)C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.